REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[C:6]([N:13]2[CH2:18][CH2:17][CH2:16][CH:15]([C:19]([F:22])([F:21])[F:20])[CH2:14]2)[C:3]=1[C:4]#[N:5].[NH4+].[Cl-]>[Fe].CCO>[NH2:1][C:2]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([N:13]2[CH2:18][CH2:17][CH2:16][CH:15]([C:19]([F:22])([F:20])[F:21])[CH2:14]2)[C:3]=1[C:4]#[N:5] |f:1.2|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC=C1[N+](=O)[O-])N1CC(CCC1)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
178 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
the celite pad was washed with EtOH and EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The residue was washed with Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC=C1N)N1CC(CCC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |